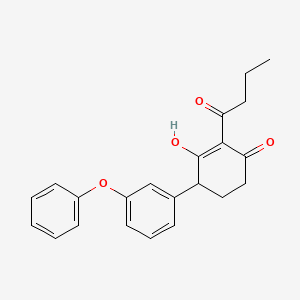

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one, also known as 2-BHPC, is a cyclic ketone compound with a wide range of potential applications in scientific research. It has been studied for its potential use in drug development, biochemistry, and physiology.

Applications De Recherche Scientifique

Chiral Auxiliaries and Enantioselective Synthesis

Researchers have utilized derivatives similar to "2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one" in the development of new chiral auxiliaries for enantioselective synthesis. These compounds have played a crucial role in the synthesis of α-hydroxy acids with high optical purities, indicating their potential in asymmetric synthesis and the production of enantiomerically pure compounds (Basavaiah & Krishna, 1995).

Oxidative Aromatization

The compound and its derivatives have been studied for their ability to undergo oxidative aromatization, a process that can convert cyclohexenone derivatives into alkyl phenyl ethers and phenoxyalkanol derivatives under specific conditions. This reaction is significant for the synthesis of aromatic compounds from cyclic ketones, showcasing the compound's versatility in organic synthesis (Horiuchi et al., 1991).

Heterocyclic Compounds Synthesis

The compound's framework is instrumental in synthesizing benzopyran and dibenzopyran derivatives through phenolic cyclization or under acidic conditions. This application underscores its utility in creating complex heterocyclic structures, which are core components in many pharmaceuticals and agrochemicals (Kametani et al., 1975).

Catalysis and Intermolecular Reactions

It has also been applied in catalysis and intermolecular reactions, such as gold(I)-catalyzed hydroalkoxylation of allenes, demonstrating its potential in facilitating complex chemical transformations. These findings are important for developing new catalytic processes in organic synthesis (Zhang & Widenhoefer, 2008).

Environmental Applications

In the context of environmental science, derivatives of "2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one" have been explored for their adsorptive properties, particularly in the removal of phenolic compounds. This research indicates the potential for using such compounds in environmental remediation and pollution control efforts (Lin & Xingt, 2008).

Propriétés

IUPAC Name |

2-butanoyl-3-hydroxy-4-(3-phenoxyphenyl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-2-7-19(23)21-20(24)13-12-18(22(21)25)15-8-6-11-17(14-15)26-16-9-4-3-5-10-16/h3-6,8-11,14,18,25H,2,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBMANATOQPDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(CCC1=O)C2=CC(=CC=C2)OC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)

![(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2980150.png)